5-[[3-[[2-(Azepan-1-yl)acetyl]amino]phenyl]carbamoyl]pyridine-2-carboxylic acid
Description
5-[[3-[[2-(Azepan-1-yl)acetyl]amino]phenyl]carbamoyl]pyridine-2-carboxylic acid is a complex organic compound that features a pyridine ring substituted with a carboxylic acid group and an azepane moiety
Properties
IUPAC Name |
5-[[3-[[2-(azepan-1-yl)acetyl]amino]phenyl]carbamoyl]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c26-19(14-25-10-3-1-2-4-11-25)23-16-6-5-7-17(12-16)24-20(27)15-8-9-18(21(28)29)22-13-15/h5-9,12-13H,1-4,10-11,14H2,(H,23,26)(H,24,27)(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSCVWDBXDZXGGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC(=O)NC2=CC(=CC=C2)NC(=O)C3=CN=C(C=C3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[[3-[[2-(Azepan-1-yl)acetyl]amino]phenyl]carbamoyl]pyridine-2-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents such as methanol or dichloromethane, and catalysts like methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-[[3-[[2-(Azepan-1-yl)acetyl]amino]phenyl]carbamoyl]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the azepane moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-[[3-[[2-(Azepan-1-yl)acetyl]amino]phenyl]carbamoyl]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 5-[[3-[[2-(Azepan-1-yl)acetyl]amino]phenyl]carbamoyl]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. The azepane moiety can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The pyridine ring may also play a role in binding to metal ions or other biomolecules, influencing the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
5-(Azepan-1-yl)pentan-1-amine: Similar structure but lacks the pyridine ring and carboxylic acid group.
2-(Azepan-1-yl)ethan-1-amine: Contains the azepane moiety but differs in the rest of the structure.
1-Azepan-1-yl-2-chloroethanone: Features the azepane ring but has different functional groups.
Uniqueness
5-[[3-[[2-(Azepan-1-yl)acetyl]amino]phenyl]carbamoyl]pyridine-2-carboxylic acid is unique due to its combination of the azepane moiety with a pyridine ring and carboxylic acid group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
